molecular formula C15H12ClNO4 B5784361 4-chlorobenzyl 4-methyl-3-nitrobenzoate

4-chlorobenzyl 4-methyl-3-nitrobenzoate

Cat. No.: B5784361
M. Wt: 305.71 g/mol
InChI Key: PRVAXERIPQCYSV-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-methyl-3-nitrobenzoate is a synthetic ester derivative featuring a 4-methyl-3-nitrobenzoate moiety linked to a 4-chlorobenzyl group. Its molecular structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) substituents, enabling diverse biological interactions.

Properties

IUPAC Name

(4-chlorophenyl)methyl 4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-10-2-5-12(8-14(10)17(19)20)15(18)21-9-11-3-6-13(16)7-4-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVAXERIPQCYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Anti-HIV Activity of 4-Chlorobenzyl Derivatives

Compound Substituents Inhibition Rate (%) Cytotoxicity (100 µM) Key Findings
4-Chlorobenzyl derivative 4-Chlorobenzyl, 3-nitro, 4-methyl 52 Non-toxic Optimal integrase binding
AZT (Azidothymidine) Thymidine analog 58 Moderate Standard drug; lower selectivity
4-Methoxybenzyl derivative 4-Methoxybenzyl, 3-nitro 22 Non-toxic Reduced activity due to electron donation
Unsubstituted benzyl analog Benzyl, 3-nitro <10 Non-toxic Drastic activity loss

Structural-Activity Relationship (SAR):

  • The 4-chlorobenzyl group enhances anti-HIV activity by promoting hydrophobic interactions and halogen bonding with integrase residues .
  • Electron-withdrawing groups (e.g., nitro) at the 3-position stabilize the binding conformation, while electron-donating groups (e.g., methoxy) reduce potency .

Herbicidal Agents

Table 2: Herbicidal Activity of 3-Nitrobenzoate Esters

Compound Substituents Activity Against Rape Activity Against Barnyard Grass Key Insights
4-Chlorobenzyl 4-methyl-3-nitrobenzoate 4-Chlorobenzyl, 4-methyl Moderate Weak Selective phytotoxicity
4-Trifluoromethylbenzyl derivative 4-Trifluoromethylbenzyl High Weak Enhanced lipophilicity
3,4,5-Trimethoxyphenyl analog 3,4,5-Trimethoxyphenyl Low None Steric hindrance reduces uptake

SAR Insights:

  • Lipophilicity driven by substituents (e.g., trifluoromethyl) improves herbicidal activity against broadleaf plants .
  • Steric bulk (e.g., trimethoxyphenyl) hinders membrane penetration, reducing efficacy .

Structural Analogs and Functional Differences

Table 3: Structural and Functional Comparison with Nitrobenzoate Derivatives

Compound Structure Key Features Applications References
4-Chlorophenyl 4-nitrobenzoate 4-Nitrobenzoate + 4-chlorophenyl Polar nitro group at 4-position Intermediate for agrochemicals
4-(Chloromethyl)-3-nitrobenzoic acid Chloromethyl + 3-nitrobenzoic acid Reactive chloromethyl group API precursor
4-Methyl-3-nitrobenzaldehyde Aldehyde + 3-nitro, 4-methyl Electrophilic aldehyde moiety Synthesis of heterocycles

Key Differences:

  • Position of Nitro Group : 3-Nitro derivatives (e.g., this compound) exhibit stronger biological activity than 4-nitro isomers due to optimized steric and electronic interactions .
  • Functional Groups : Esters (e.g., benzoates) show higher stability and bioavailability compared to aldehydes or acids .

Enzymatic Interactions and Selectivity

  • CYP2B6 Inhibition : 4-(4-Chlorobenzyl)pyridine, a related compound, selectively inhibits CYP2B6 via hydrophobic and electrostatic interactions, as shown by CoMFA models .
  • Integrase Binding : Docking studies confirm that the 4-chlorobenzyl group in this compound mimics the binding mode of raltegravir (HIV-1 integrase inhibitor) .

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